![molecular formula C10H11N3O B1447905 N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide CAS No. 1597528-05-6](/img/structure/B1447905.png)
N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide
Overview
Description
N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is a chemical compound with the molecular formula C10H11N3O. It is a derivative of indole, a significant heterocyclic system found in many natural products and drugs. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is a derivative of indole, a significant heterocyclic system in natural products and drugs . Indole derivatives are known to bind with high affinity to multiple receptors, making them useful in developing new therapeutic agents . .
Mode of Action
Indole derivatives are known for their diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities suggest a complex interaction with various cellular targets leading to multiple downstream effects.
Biochemical Pathways
Given the broad spectrum of biological activities associated with indole derivatives , it can be inferred that multiple biochemical pathways could be influenced.
Result of Action
Given the diverse biological activities of indole derivatives , it can be inferred that the compound may have a wide range of molecular and cellular effects.
Biochemical Analysis
Biochemical Properties
N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide plays a vital role in biochemical reactions, particularly through its interactions with enzymes and proteins. This compound has been shown to interact with various biomolecules, including enzymes involved in metabolic pathways. The nature of these interactions often involves binding to active sites of enzymes, thereby influencing their activity. For instance, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can act as an inhibitor or activator of specific enzymes, depending on the context of the reaction. These interactions are crucial for modulating biochemical pathways and can have significant implications for cellular metabolism and function .
Cellular Effects
The effects of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide on cells are diverse and multifaceted. This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can modulate cell signaling pathways by interacting with key signaling molecules, leading to altered cellular responses. Additionally, this compound can affect gene expression by influencing transcription factors and other regulatory proteins. These effects on gene expression can result in changes in cellular metabolism, impacting processes such as energy production, biosynthesis, and cell growth .
Molecular Mechanism
The molecular mechanism of action of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide involves several key interactions at the molecular level. This compound exerts its effects through binding interactions with biomolecules, including enzymes and proteins. By binding to specific sites on these biomolecules, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can inhibit or activate their activity, leading to downstream effects on cellular processes. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins, thereby modulating the transcription of target genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can change over time. The stability and degradation of this compound are important factors that influence its long-term effects on cellular function. Studies have shown that N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is relatively stable under ambient conditions, but its activity can decrease over time due to degradation. Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular function, including alterations in metabolic activity and gene expression .
Dosage Effects in Animal Models
The effects of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide vary with different dosages in animal models. At lower doses, this compound can have beneficial effects on cellular function and metabolism. At higher doses, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can exhibit toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly at specific dosage levels .
Metabolic Pathways
N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate these processes. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes. For example, N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can inhibit or activate enzymes involved in energy production, biosynthesis, and other metabolic pathways, thereby affecting the overall metabolic state of the cell .
Transport and Distribution
The transport and distribution of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide within cells and tissues are critical for its activity and function. This compound can interact with transporters and binding proteins that facilitate its movement across cellular membranes and its localization within specific cellular compartments. The distribution of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can influence its accumulation and activity in different tissues, affecting its overall impact on cellular function .
Subcellular Localization
The subcellular localization of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is an important factor that determines its activity and function. This compound can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. The localization of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide can influence its interactions with biomolecules and its overall impact on cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide typically involves the reaction of 1-methyl-1H-indole-4-carboximidamide with hydroxylamine. The reaction is carried out under acidic conditions, often using hydrochloric acid as a catalyst. The reaction proceeds through the formation of an intermediate, which then undergoes further transformation to yield the final product .
Industrial Production Methods
Industrial production of N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is typically purified through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxides, while reduction reactions may produce reduced forms of the compound .
Scientific Research Applications
Chemical Properties and Mechanisms of Action
N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide is a derivative of indole, a structure known for its diverse biological activities. The compound exhibits several key biochemical properties:
- Enzyme Interaction : It interacts with various enzymes, influencing their activity by acting as either an inhibitor or an activator. This modulation is crucial for regulating metabolic pathways and cellular functions.
- Cell Signaling : The compound can alter cell signaling pathways by interacting with signaling molecules, which can lead to changes in gene expression and cellular metabolism.
- Molecular Binding : Its action involves binding to specific biomolecules, which may result in downstream effects that impact cellular processes such as energy production and growth.
Scientific Research Applications
This compound has several notable applications in scientific research:
Chemistry
- Building Block for Synthesis : This compound serves as a versatile building block for synthesizing more complex molecules. Its unique structure allows for various chemical modifications that can lead to the development of new compounds with desirable properties.
Biology
- Antimicrobial Properties : Research indicates that this compound may possess antimicrobial activities, making it a candidate for further exploration in the development of antimicrobial agents.
- Anticancer Research : The compound is being studied for its potential anticancer properties, particularly its ability to influence cancer cell metabolism and proliferation .
Medicine
- Therapeutic Applications : There is ongoing research into the therapeutic uses of this compound in treating various diseases. Its interactions with biological targets may lead to the development of novel drugs aimed at specific conditions .
Industrial Applications
- Chemical Processes : In industry, this compound can be utilized in the production of specialty chemicals and materials due to its reactive functional groups.
Case Studies and Research Findings
Several studies have investigated the applications and effects of this compound:
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide include other indole derivatives such as:
- N’-Hydroxy-4-methoxy-1H-indole-3-carboximidamide
- 1-Methyl-1H-indole-4-carboximidamide
- 1H-Indole-4-carboximidamide .
Uniqueness
N’-Hydroxy-1-methyl-1H-indole-4-carboximidamide is unique due to its specific structural features and the presence of the hydroxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research and industrial applications .
Biological Activity
N'-Hydroxy-1-methyl-1H-indole-4-carboximidamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
This compound has the molecular formula C10H11N3O and is characterized by the presence of an indole ring, which is known for its biological significance. The compound's structure allows it to interact with various biological targets, making it a subject of interest in pharmacological studies .
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : Research indicates that this compound may inhibit key enzymes involved in metabolic pathways, potentially affecting cellular processes such as apoptosis and proliferation .
- Antioxidant Properties : The compound has shown promise as an antioxidant, which could help mitigate oxidative stress in cells, a factor implicated in various diseases .
Therapeutic Potential
This compound has been evaluated for its potential therapeutic applications:
- Cancer Treatment : Studies suggest that compounds with similar structures exhibit cytotoxic effects against various cancer cell lines. For instance, related indole derivatives have demonstrated significant antiproliferative activity against human colon cancer cells with IC50 values ranging from 0.008 µM to 0.9 µM .
- Anti-inflammatory Effects : The ability to modulate inflammatory responses has been noted, which could be beneficial in treating conditions characterized by chronic inflammation .
In Vitro Studies
A series of in vitro studies have been conducted to assess the efficacy of this compound:
Case Study 1: Anticancer Activity
A study investigated the effects of this compound on human colon cancer (HCT116) cells. The results indicated that the compound induced apoptosis through the activation of caspases and altered cell cycle distribution, leading to growth inhibition.
Case Study 2: Neuroprotective Effects
Another research effort focused on the neuroprotective potential of this compound. Results showed that it could reduce neuronal cell death induced by oxidative stress, highlighting its possible application in neurodegenerative diseases.
Properties
IUPAC Name |
N'-hydroxy-1-methylindole-4-carboximidamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c1-13-6-5-7-8(10(11)12-14)3-2-4-9(7)13/h2-6,14H,1H3,(H2,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BCJXDZGIFOIGOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C(C=CC=C21)C(=NO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1C=CC2=C(C=CC=C21)/C(=N/O)/N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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